molecular formula C7H5BrClFO B1523678 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene CAS No. 949892-08-4

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

Cat. No. B1523678
CAS RN: 949892-08-4
M. Wt: 239.47 g/mol
InChI Key: NVSMLSKXNOHPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” is a chemical compound with the CAS number 949892-08-4 . It is used according to the manufacturer’s directions .


Molecular Structure Analysis

The molecular weight of “1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” is 239.47 . The IUPAC name is 1-bromo-5-chloro-4-fluoro-2-methoxybenzene and the InChI code is 1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical form of “1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” is solid . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

  • Cobalt-Catalyzed Carbonylation

    • The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, including 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, is critical in the synthesis of various fluorobenzoic acid derivatives. This process benefits from the anion-radical activation of aryl halides by a cobalt catalyst and enables the creation of these derivatives from readily available raw materials with good yield. The fluorine substituents in the compounds, such as 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, remain intact during this chemoselective process, indicating the precision and effectiveness of the cobalt-catalyzed approach (Boyarskiy et al., 2010).
  • Study of Aromatic Diazo Compounds

    • Research on the photochemistry of aromatic diazo compounds, involving substances like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, has provided insights into the electronic structures and electronic absorption spectra of these compounds. Molecular orbital calculations and measurements of ultraviolet absorption spectra have revealed that electron-donating groups, when introduced at specific positions of the benzenediazonium cation, can significantly influence the electronic structure and the behavior of these compounds in excited states (Sukigara & Kikuchi, 1967).
  • Electrochemical Fluorination

    • The electrochemical fluorination of aromatic compounds, including halobenzenes like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, is a crucial process in understanding the formation and reactions of various fluorinated compounds. This method involves the study of side reactions during the fluorination process, shedding light on the mechanisms and optimizing the conditions to control the formation of desired fluorinated products (Horio et al., 1996).
  • Study of Organohalogens

    • Investigation into the presence and origin of bromochloromethoxybenzenes, related to compounds like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, in the marine troposphere of the Atlantic Ocean has been conducted. This research helps in understanding the distribution, sources (anthropogenic and biogenic), and environmental impact of these organohalogens (Führer & Ballschmiter, 1998).

Safety and Hazards

“1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” has been classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of contact with eyes or skin, it is advised to wash out immediately with water and seek medical attention if irritation continues . If inhaled or ingested, remove from the contaminated area and give a glass of water .

properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSMLSKXNOHPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682194
Record name 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

CAS RN

949892-08-4
Record name 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.